molecular formula C16H12O2 B12684752 2,3-Dimethyl-1,4-anthraquinone CAS No. 65869-73-0

2,3-Dimethyl-1,4-anthraquinone

Cat. No.: B12684752
CAS No.: 65869-73-0
M. Wt: 236.26 g/mol
InChI Key: JQMGNSFDYOYCQR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-anthraquinone is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 3 positions on the anthraquinone core. Anthraquinones are a class of aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-anthraquinone typically involves the methylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the Diels-Alder reaction, where 1,4-benzoquinone or 1,4-naphthoquinone reacts with 1,3-butadienes .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and conversion rates, typically involving elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1,4-anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

2,3-dimethylanthracene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-10(2)16(18)14-8-12-6-4-3-5-11(12)7-13(14)15(9)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGNSFDYOYCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494627
Record name 2,3-Dimethylanthracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65869-73-0
Record name 2,3-Dimethyl-1,4-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065869730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylanthracene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYL-1,4-ANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3THJ32KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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